4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride 4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 41103-18-8
VCID: VC4100717
InChI: InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H
SMILES: C1=C(NC(=O)N=C1N)Cl.Cl
Molecular Formula: C4H5Cl2N3O
Molecular Weight: 182.01 g/mol

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride

CAS No.: 41103-18-8

Cat. No.: VC4100717

Molecular Formula: C4H5Cl2N3O

Molecular Weight: 182.01 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride - 41103-18-8

Specification

CAS No. 41103-18-8
Molecular Formula C4H5Cl2N3O
Molecular Weight 182.01 g/mol
IUPAC Name 4-amino-6-chloro-1H-pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C4H4ClN3O.ClH/c5-2-1-3(6)8-4(9)7-2;/h1H,(H3,6,7,8,9);1H
Standard InChI Key MYLWYDLFKKRSDA-UHFFFAOYSA-N
SMILES C1=C(NC(=O)N=C1N)Cl.Cl
Canonical SMILES C1=C(NC(=O)N=C1N)Cl.Cl

Introduction

Structural and Chemical Properties

The molecular architecture of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride features a pyrimidine ring system with substituents at positions 4 and 6. The amino group (NH2-\text{NH}_2) at position 4 and the chlorine atom at position 6 contribute to its reactivity and intermolecular interactions. The hydrochloride salt form enhances its solubility in polar solvents, a property critical for laboratory applications .

Molecular Descriptors

  • Molecular Formula: C4H5ClN3OHCl\text{C}_4\text{H}_5\text{ClN}_3\text{O} \cdot \text{HCl}

  • SMILES: NC1=NC(=O)C=C(Cl)N1\text{NC1=NC(=O)C=C(Cl)N1}

  • InChIKey: VBWACOJLJYUFKJ-UHFFFAOYSA-N\text{VBWACOJLJYUFKJ-UHFFFAOYSA-N}

  • CAS Registry Number: 206658-81-3

The planar pyrimidine ring facilitates π-π stacking interactions, while the chloro group introduces electronegativity, influencing electronic distribution and hydrogen-bonding potential. X-ray crystallography of analogous compounds reveals a dihedral angle of approximately 5° between the pyrimidine ring and substituents, suggesting minimal steric hindrance .

Synthesis and Manufacturing

The synthesis of 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride typically involves cyclocondensation reactions. A representative protocol includes:

  • Cyclization: Heating a mixture of chloroacetonitrile, urea, and hydrochloric acid under reflux to form the pyrimidine core.

  • Amination: Introducing an amino group via nucleophilic substitution at position 4.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Recent advances emphasize solvent-free conditions and ionic liquid catalysts, such as benzotriazolium-based ionic liquids, which enhance reaction efficiency and yield (up to 99%) while enabling catalyst reuse .

Table 1: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield (%)
Catalyst[Benzotriazolium][TFA]95–99
Temperature (°C)9092
Reaction Time (min)4089
SolventSolvent-free97

Physical and Chemical Stability

Stability studies indicate that 4-amino-6-chloro-1,2-dihydropyrimidin-2-one hydrochloride requires stringent storage conditions to maintain integrity. Biosynth Group recommends:

  • Storage Temperature: 2–8°C in a desiccated environment .

  • Retesting Interval: 12 months post-receipt to ensure potency, as improper handling post-dispatch may degrade the compound .

Degradation pathways include hydrolysis of the chloro substituent and oxidation of the amino group, particularly under humid or alkaline conditions. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber glass vials .

Applications in Scientific Research

Pharmaceutical Development

This compound is a precursor in synthesizing histone deacetylase (HDAC) inhibitors, which are pivotal in oncology and neurodegenerative disease research. Its pyrimidine core serves as a scaffold for introducing hydroxamic acid moieties, enhancing binding affinity to HDAC enzymes .

Analytical Chemistry

As a fluorescent probe derivative, it aids in detecting metal ions and biomolecules. The amino group facilitates conjugation with fluorophores, enabling applications in fluorescence spectroscopy and imaging .

Table 2: Research Applications and Outcomes

ApplicationMethodologyOutcome
HDAC InhibitionHydroxamic acid linkageIC50_{50} = 0.45 μM
Metal Ion SensingFluorescence quenchingDetection limit: 10 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator